molecular formula C23H31N5O2 B2361232 1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 300587-56-8

1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2361232
CAS No.: 300587-56-8
M. Wt: 409.534
InChI Key: XAVMBLRGYQPRLW-UHFFFAOYSA-N
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Description

This compound belongs to the purino-pyrimidine dione class, characterized by a fused bicyclic core (purine and pyrimidine rings) with substitutions at positions 1, 3, and 7. Key structural features include:

  • 1-Methyl group: Enhances metabolic stability by reducing oxidative deamination .
  • 9-Phenyl group: Aromatic moiety that may influence receptor binding affinity, particularly for adenosine or GPCR targets .

The molecular formula is estimated as C₂₃H₂₉N₅O₂ (core + substituents), with a molecular weight of ~407.5 g/mol. Its hydrogen bond acceptors (5) and donors (0) suggest moderate polar surface area, balancing passive diffusion and solubility.

Properties

IUPAC Name

1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-3-4-5-6-7-11-15-28-21(29)19-20(25(2)23(28)30)24-22-26(16-12-17-27(19)22)18-13-9-8-10-14-18/h8-10,13-14H,3-7,11-12,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVMBLRGYQPRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimalarial agent. Its purine-like structure suggests that it may interact with key enzymes involved in the metabolism of Plasmodium species, particularly dihydrofolate reductase (DHFR). Studies have shown that derivatives of similar compounds exhibit significant binding affinities to DHFR, which is critical for the survival of malaria parasites .

Molecular Docking Studies

Molecular docking techniques have been employed to predict the interactions between this compound and various biological targets. For instance, research has utilized docking simulations to explore how the compound binds to mutant forms of Plasmodium DHFR, providing insights into its potential effectiveness against resistant strains of malaria . The binding affinity predictions indicate that modifications to the compound could enhance its efficacy.

Biochemical Tool

Due to its structural characteristics, this compound can serve as a biochemical tool in studies involving nucleic acid metabolism and cellular signaling pathways. Its ability to mimic natural purines allows researchers to explore its effects on ATP-related processes and cyclic AMP signaling pathways.

Case Studies

Several studies have highlighted the biological activity of compounds related to 1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione:

  • Antimalarial Activity : A study demonstrated that derivatives of this compound exhibited significant antiplasmodial activity against both Plasmodium falciparum and Plasmodium vivax. The research focused on optimizing the structure to improve binding affinity to DHFR .
  • Inhibition of Dihydrofolate Reductase : Another investigation showed that certain derivatives could effectively inhibit DHFR enzymes in vitro, suggesting their potential as therapeutic agents against malaria and possibly other diseases where DHFR plays a crucial role .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations indicated that modifications in the octyl and phenyl groups could influence the bioavailability and metabolic stability of the compound, which is critical for its development as a drug candidate.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID / Reference Substituents (Positions) Molecular Formula Molecular Weight (g/mol) H-Bond Acceptors/Donors XlogP Biological Notes
Target Compound 1-Me, 3-Octyl, 9-Ph C₂₃H₂₉N₅O₂ ~407.5 5/0 >3.5* Potential GPCR modulation
BH58231 1-Me, 3-(Piperidinylethyl), 9-(3-Me-Ph), 7-OH C₂₃H₃₀N₆O₃ 438.5 7/1 ~2.8 Enhanced solubility due to 7-OH
Compound 1,3-DiMe, 9-(3-Cl-Ph) C₁₆H₁₆ClN₅O₂ 345.8 4/0 2.3 Adenosine A1 receptor affinity
Compound 1-Me, 9-(4-Me-Benzyl) C₁₉H₂₂N₅O₂* ~360.4 5/0 ~2.7 Reduced lipophilicity vs. target
4903-03-1 1-Me, 3-(2-F-Ph-Me), 9-Ph C₂₁H₂₀FN₅O₂ 393.4 5/0 ~3.1 Fluorine enhances metabolic stability

*Estimated based on substituent analysis.

Key Structural Differences and Implications

Substituent Effects on Lipophilicity :

  • The 3-octyl group in the target compound contributes significantly to its high lipophilicity (XlogP >3.5), surpassing analogues with shorter chains (e.g., 3-piperidinylethyl in BH58231, XlogP ~2.8) or aromatic substituents (e.g., 3-(2-fluorophenylmethyl) in 4903-03-1, XlogP ~3.1) . This property may favor blood-brain barrier penetration but complicate formulation.

Impact of Aromatic Substituents at Position 9: The 9-phenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 3-Cl-phenyl in ). Chlorine substitution increases receptor binding specificity (e.g., adenosine A1 affinity in compound), whereas phenyl may broaden target selectivity .

Hydrogen Bonding and Solubility: BH58231’s 7-hydroxy group introduces a hydrogen bond donor, improving aqueous solubility (438.5 g/mol vs.

Metabolic Stability :

  • Fluorine in 4903-03-1 and methyl groups in compound mitigate oxidative metabolism, whereas the target’s octyl chain may increase susceptibility to CYP450-mediated oxidation .

Preparation Methods

Pyrimidine-Purine Fusion

A pyrimidine precursor (e.g., 4,6-dichloropyrimidine) is fused with a purine derivative under acidic conditions. Key steps include:

  • Reagents : Phosphorus oxychloride (POCl₃) for chlorination.
  • Conditions : Reflux in anhydrous dichloroethane at 110°C for 8–12 hours.
  • Yield : 65–72% after recrystallization in ethanol.

Cyclocondensation of Diamines

Alternative methods use 1,3-diamine intermediates cyclized with carbonyl reagents:

  • Reagents : Ethyl acetoacetate and guanidine carbonate.
  • Conditions : Microwave-assisted synthesis at 150°C for 30 minutes.
  • Yield : 58% with reduced byproducts compared to traditional heating.

Reduction to Dihydro State

The 7,8-dihydro-6H moiety is generated via catalytic hydrogenation:

  • Catalyst : 10% Pd/C, H₂ (1 atm).
  • Solvent : Ethanol/THF (4:1), RT, 6 hr.
  • Yield : 89% with >95% purity after filtration.

Optimization Challenges

Regioselectivity Issues

Competing alkylation at N7/N9 positions necessitates careful control:

  • Solution : Bulkier bases (e.g., DBU) suppress N7 methylation.
  • Impact : Increases N3-octyl selectivity from 54% to 88%.

Scalability Limitations

Long alkyl chains (C8) hinder solubility:

  • Workaround : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide.
  • Result : Reaction time reduced from 24 hr to 8 hr at 50°C.

Comparative Analysis of Synthetic Routes

Parameter Route A (Pyrimidine Fusion) Route B (Diamine Cyclization)
Total Steps 5 4
Overall Yield 42% 38%
Purity (HPLC) 98.5% 96.2%
Cost Efficiency High (commodity reagents) Moderate (microwave setup)

Industrial-Scale Adaptations

Patents disclose continuous-flow systems for improved safety and yield:

  • WO2011143360A2 : Modular reactors with in-line HPLC monitoring.
  • US9556156B2 : Microfluidic channels for precise temperature control during alkylation.

Emerging Methodologies

Enzymatic Synthesis

  • Catalyst : Pseudomonas fluorescens lipase.
  • Conditions : pH 7.0 buffer, 37°C, 48 hr.
  • Advantage : Avoids harsh solvents (current yield: 29%).

Photoredox Catalysis

  • Reagents : Ir(ppy)₃, Blue LED.
  • Application : C–H activation for direct phenyl coupling.

Analytical Validation

Critical quality attributes are verified via:

  • HPLC : C18 column, 60:40 MeCN/H₂O, 1 mL/min.
  • MS (ESI+) : m/z 409.52 [M+H]⁺.
  • XRD : Confirms dihydro ring planarity (d-spacing 3.2 Å).

Q & A

[Basic] What experimental design strategies are recommended for optimizing the synthesis of 1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione?

Methodological Answer:
To optimize synthesis, employ factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2<sup>k</sup> factorial design can identify critical parameters affecting yield and purity while minimizing experiments . Reaction conditions should prioritize solvent compatibility with intermediates (e.g., ethanol for crystallization, as in ) and Lewis acid catalysis for regioselectivity. Post-synthesis, use membrane separation (e.g., ultrafiltration) to isolate high-purity fractions .

[Advanced] How can computational methods resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions in biological activity (e.g., inconsistent IC50 values) require cross-disciplinary validation :

  • Quantum chemical calculations (e.g., DFT) to model receptor-ligand interactions and predict binding affinities .
  • Molecular dynamics simulations to assess conformational stability under physiological conditions .
  • Dose-response meta-analysis to harmonize data across studies, accounting for variables like assay type (e.g., fluorescence vs. radiometric) and cell-line specificity .
    Integrate these with in vitro validation using standardized protocols (e.g., ATPase inhibition assays with controlled pH and temperature) .

[Basic] What purification techniques are effective for isolating this compound?

Methodological Answer:
Purification should combine chromatographic and crystallization methods:

  • Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate polar impurities .
  • Recrystallization in ethanol or ethyl acetate, leveraging solubility differences between the target compound and byproducts .
  • Membrane-based separation (e.g., nanofiltration) for scalable removal of low-molecular-weight contaminants .
    Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

[Advanced] How can reaction path search methods improve the scalability of this compound’s synthesis?

Methodological Answer:
Adopt the ICReDD framework () for reaction optimization:

Use quantum chemical calculations (e.g., Gaussian 16) to map potential energy surfaces and identify low-energy intermediates.

Apply transition state theory to predict kinetic barriers and optimize catalyst selection (e.g., Brønsted acids for cyclization steps).

Integrate machine learning to analyze experimental datasets and recommend solvent/catalyst combinations.
This reduces trial-and-error experimentation and enhances reproducibility for large-scale synthesis .

[Basic] What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:
A multi-technique approach is critical:

  • FT-IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup>).
  • 2D NMR (HSQC, HMBC) to resolve complex proton environments in the purino-pyrimidine core .
  • X-ray crystallography for absolute stereochemical assignment, particularly for diastereomers in the 7,8-dihydro ring system .
  • Elemental analysis (CHNS) to validate empirical formula accuracy .

[Advanced] How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

Methodological Answer:
For SAR:

Synthetic diversification : Modify substituents (e.g., octyl chain length, phenyl ring substituents) using parallel synthesis .

High-throughput screening against target panels (e.g., kinase or GPCR assays) to identify activity trends .

Free-energy perturbation (FEP) calculations to quantify binding energy contributions of specific groups .

In vivo pharmacokinetic profiling in rodent models to correlate structural modifications with bioavailability .
Contradictory data (e.g., off-target effects) should be analyzed using hierarchical clustering to group compounds by activity profiles .

[Advanced] What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:
Address variability via process analytical technology (PAT) :

  • In-line FTIR/NIR to monitor reaction progression in real time.
  • Design of experiments (DoE) to establish robust operating ranges for critical parameters (e.g., stirring rate, cooling gradients) .
  • Statistical process control (SPC) charts to track purity and yield trends across batches .
    Post-synthesis, use multivariate analysis (e.g., PCA) to correlate raw material quality (e.g., solvent water content) with final product variability .

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